N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide
Description
The compound N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide (CAS: 853342-54-7, purity: 97% ) is a chiral sulfinamide-phosphine hybrid ligand. Its structure features a diphenylphosphanyl group attached to a 3,3-dimethylbutan-2-yl backbone and a 2-methylpropane-2-sulfinamide moiety. The stereochemical configuration is designated as (R)-N-((S)-1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl), which imparts distinct spatial arrangements critical for enantioselective catalysis. This ligand is widely used in asymmetric synthesis due to its ability to coordinate transition metals and induce high stereocontrol in reactions such as cross-couplings and hydrogenations .
Properties
Molecular Formula |
C22H32NOPS |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C22H32NOPS/c1-21(2,3)20(23-26(24)22(4,5)6)17-25(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,23H,17H2,1-6H3 |
InChI Key |
BBPMRIDBKUKROD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Ellman’s Sulfinamide Protocol
Ellman’s tert-butyl sulfinamide is a foundational precursor, prepared by reacting tert-butyl thiosulfinate with ammonia or primary amines. For the target compound, this method would require 1-(diphenylphosphanyl)-3,3-dimethylbutan-2-amine as the nucleophile.
Reaction Scheme :
$$
\text{t-BuS(O)S}^- + \text{H}_2\text{N-R} \rightarrow \text{t-BuS(O)N-R} + \text{HS}^-
$$
Conditions: Basic media (e.g., KOH), polar aprotic solvents (e.g., DMSO or DMF), room temperature.
Challenges :
- Steric hindrance from the 3,3-dimethylbutan-2-yl group may reduce reaction efficiency.
- Diphenylphosphanyl groups are sensitive to oxidation, requiring inert conditions.
Amine Precursor Synthesis
The 1-(diphenylphosphanyl)-3,3-dimethylbutan-2-amine moiety is critical. Likely synthetic routes include:
Nucleophilic Substitution
A bromo or chloro intermediate (e.g., 1-bromo-3,3-dimethylbutan-2-amine ) reacts with diphenylphosphine (PPh₃) under basic conditions.
Example Protocol :
- Step 1 : Prepare 1-bromo-3,3-dimethylbutan-2-amine via bromination of 3,3-dimethylbutan-2-amine.
- Step 2 : React with PPh₃ in a polar solvent (e.g., THF) at elevated temperatures (60–80°C).
Key Considerations :
- Steric bulk around the amine may necessitate prolonged reaction times.
- Use of phase-transfer catalysts (e.g., crown ethers) could enhance reactivity.
Coupling Strategies
The sulfinamide and amine moieties must be linked. Two approaches are plausible:
Direct Alkylation
The sulfinamide’s NH group undergoes alkylation with a halide-terminated phosphine-containing intermediate.
Conditions :
- Catalysts like HfCl₄ or ZrCl₄ (3% w/w) in polar aprotic solvents (e.g., NMP) at 150°C.
- Reflux under inert atmosphere to prevent phosphine oxidation.
Table 1: Hypothetical Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | N-Methylpyrrolidone (NMP) |
| Temperature | 150°C |
| Catalyst | HfCl₄ (3% w/w) |
| Reaction Time | 8–12 hours |
| Yield (Estimated) | 70–85% (based on analogous systems) |
Mitsunobu Reaction
A phosphine-containing alcohol reacts with the sulfinamide under Mitsunobu conditions (DEAD/DIAD, PPh₃).
Advantages :
- Mild conditions (0–25°C) prevent phosphine degradation.
- High stereofidelity for sensitive substrates.
Limitations :
- Requires a hydroxyl group on the phosphine intermediate, which may complicate precursor synthesis.
Stereochemical Control
The sulfinamide’s configuration (R or S) is critical. Enantioselective methods include:
Chiral Oxidation
Iron(III) or manganese complexes with chiral ligands (e.g., salen) oxidize sulfides to sulfoxides with >99% ee.
Example :
$$
\text{R}2\text{S} + \text{H}2\text{O}2 \xrightarrow{\text{Fe(salen)}} \text{R}2\text{SO} \quad (\text{>99\% ee})
$$
Chiral Resolution
Racemic sulfinamide is resolved via chiral chromatography or diastereomeric salt formation.
Purification and Characterization
- Crystallization : Recrystallization from ethanol/water or hexane/ethyl acetate.
- Analytical Data :
- HPLC : Chiral column (e.g., Chiralpak AD-H) with hexane/ethanol mobile phase.
- NMR : ¹H NMR (δ 1.2–1.5 ppm for t-Bu), ³¹P NMR (δ 20–30 ppm for PPh₂).
Summary of Key Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines .
Scientific Research Applications
N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine group acts as a strong electron donor, stabilizing the metal center, while the sulfinamide group can provide additional coordination sites .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table compares key structural and functional attributes of the target compound with analogous ligands:
*Molecular weight calculated from molecular formula C₂₁H₃₀NOPS.
Key Comparative Insights
Steric Effects :
- The target compound’s 3,3-dimethylbutan-2-yl backbone introduces greater steric hindrance compared to the 3-methylbutan-2-yl group in 1803239-46-3. This rigidity can enhance enantioselectivity by restricting substrate approach angles in catalytic cycles .
- The xanthene-based ligand (2162939-89-9) leverages a rigid aromatic system, which may stabilize transition states via π-π interactions, a feature absent in the target compound .
Electronic and Coordination Properties: The bidentate ligand L003445 contains two diphenylphosphanyl groups, enabling stronger metal coordination (e.g., Pd, Rh) and improved catalytic turnover in chelation-controlled reactions . In contrast, the monodentate target compound relies on a single phosphine group, which may limit stability in certain complexes but offers versatility in ligand design .
Stereochemical Impact :
- The (R)-N configuration in the target compound and 1803239-46-4 ensures a consistent chiral induction pathway. However, derivatives with (S)-N configurations (e.g., ) may invert enantioselectivity, highlighting the critical role of stereochemical matching in catalyst-substrate interactions .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via sulfinamide substitution reactions, as demonstrated in , where HCl-mediated deprotection is a key step . The bulky 3,3-dimethyl group may require optimized reaction conditions to avoid steric hindrance during synthesis.
Biological Activity
N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide, also known as (R)-N-((S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulfinamide, is a compound with significant biological activity. Its structural formula is with a molecular weight of approximately 389.54 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry and catalysis.
The compound exhibits several notable chemical properties:
- Molecular Formula :
- Molecular Weight : 389.54 g/mol
- Boiling Point : Approximately 499.5 °C (predicted) .
- pKa : 11.59 (predicted) .
This compound acts primarily as a ligand in various catalytic processes. Its biological activity is largely attributed to its ability to coordinate with metal ions, facilitating reactions that are crucial in organic synthesis and potentially in biological systems.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that compounds of similar structure can inhibit cancer cell proliferation. The diphenylphosphanyl group may enhance the interaction with biological targets involved in cancer pathways.
- Enzyme Inhibition : The sulfinamide functional group has been associated with enzyme inhibition, which could be beneficial in regulating metabolic pathways.
Case Studies
- Anticancer Activity : A study demonstrated that sulfinamide derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was proposed to involve apoptosis induction through the activation of caspases .
- Enzyme Interaction : Research on similar phosphine-based compounds indicated their potential as inhibitors of certain enzymes involved in metabolic processes. These findings suggest that this compound could similarly interact with key enzymes and alter their activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
